molecular formula C6H14S B158305 Amyl methyl sulfide CAS No. 1741-83-9

Amyl methyl sulfide

Cat. No. B158305
CAS RN: 1741-83-9
M. Wt: 118.24 g/mol
InChI Key: FOJGPFUFFHWGFQ-UHFFFAOYSA-N
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Description

Amyl methyl sulfide is an aliphatic sulfide . It is a natural product found in Brassica napus . It has a sulfurous type odor .


Molecular Structure Analysis

The molecular formula of this compound is C6H14S . Its molecular weight is 118.24 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is FOJGPFUFFHWGFQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, sulfides are known to participate in various chemical reactions. For instance, sulfides can undergo selective sulfidation, a process that involves the reaction of a metal compound with a sulfide to form a new compound .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 118.24 g/mol . The compound has a computed XLogP3-AA value of 2.7, which is a measure of its lipophilicity . It has no hydrogen bond donor count and has one hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of this compound are both 118.08162162 g/mol .

Scientific Research Applications

Cytoprotection and Neuroprotection

  • Amyl methyl sulfide, as part of hydrogen sulfide (H2S) compounds, has been studied for its protective effects against oxidative stress in neurons. H2S has shown to protect PC12 cells, a rat cell line derived from pheochromocytoma, against cytotoxicity and apoptosis induced by oxidative stress, suggesting potential therapeutic approaches for neurodegenerative diseases like Parkinson's disease (Yin et al., 2009).

Environmental and Microbial Processes

  • Studies on sulfide compounds, including this compound, have focused on their role in environmental processes. Research on the influence of sulfide on mercury methylation by sulfate-reducing bacteria like Desulfobulbus propionicus reveals the complex interaction between sulfide concentration and mercury bioavailability, impacting environmental mercury cycling (Benoit et al., 2001).

Chemical and Industrial Applications

  • This compound compounds are significant in chemical processes. The study of ethyl methyl sulfide, a related compound, under pyrolysis and oxidation conditions, provides insights into chemical warfare agent destruction and industrial chemical processing (Zheng et al., 2011).
  • The synthesis of tert-amyl methyl ether (TAME) using modified activated carbon catalysts showcases the application of sulfide compounds in producing ether antiknock substances, highlighting their role in the fuel industry (Rechnia et al., 2015).

Agricultural Implications

  • Research on the effects of sulfur, including sulfide compounds, on crops like barley, has shown that sulfur applications can significantly impact yield and quality, underscoring the importance of sulfides in agricultural practices (Zhao et al., 2006).

Analytical and Measurement Techniques

  • This compound and related compounds have been utilized in developing analytical methods, such as the determination of aqueous hydrogen sulfide using the methylene blue method, demonstrating their significance in analytical chemistry (Reese et al., 2011).

Safety and Hazards

Amyl methyl sulfide is flammable and poses a risk of ignition . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . Contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided .

Mechanism of Action

Target of Action

Amyl methyl sulfide, with the molecular formula C6H14S , is a chemical compound used in various industrial applications . It’s important to note that the compound’s targets can vary depending on its concentration, the biological system in which it is present, and the specific environmental conditions.

Mode of Action

For instance, some sulfur compounds can bind to certain enzymes or proteins, altering their function

Biochemical Pathways

Sulfur-containing compounds can participate in various biochemical processes, such as the synthesis of amino acids and proteins . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . Additionally, the compound’s effects may also be influenced by the specific biological environment in which it is present.

Biochemical Analysis

properties

IUPAC Name

1-methylsulfanylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-3-4-5-6-7-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJGPFUFFHWGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169762
Record name Pentane, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1741-83-9
Record name Pentane, 1-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiaheptane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164935
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentane, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amyl Methyl Sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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